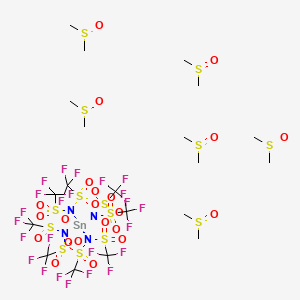
3-Bromotetrahydro-2H-pyran-2-carbonitrile
Overview
Description
3-Bromotetrahydro-2H-pyran-2-carbonitrile is a chemical compound that is widely used in scientific research. This compound is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Scientific Research Applications
Conformational Studies
- Conformational Effects: Research on 3-halotetrahydropyrans, including 3-bromotetrahydropyran, reveals insights into their conformational equilibria, measured using NMR and IR spectroscopy. These studies are crucial for understanding the molecular behavior and structural properties of such compounds (Anderson & Geis, 1975).
Synthesis of Derivatives and Dyes
- Novel Derivatives and Dyes Synthesis: 2H-pyran-3-carbonitrile derivatives demonstrate significant applications in the synthesis of new dyes. These derivatives exhibit strong fluorescence properties in various solvents, indicating their potential in materials science and photophysical studies (Tayade & Sekar, 2016).
Reactions and Methodologies
- Facile Hetero-Diels-Alder Reactions: The compound plays a role in stereospecific endo-mode cyclo-additions, leading to the synthesis of 2-alkoxy-3,4-dihydro-2H-pyran-6-carbonitriles. This highlights its importance in facilitating certain chemical reactions (John, Schmid, & Wyler, 1987).
Crystal Structure Analysis
- Molecular and Crystal Structure Analysis: The study of single crystals of related compounds like 2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile aids in understanding the molecular and crystal structures of such compounds, which is essential in the field of crystallography and materials science (Jansone et al., 2007).
Green Chemistry Approaches
- Ultrasound Promoted Synthesis: Innovative synthesis methods like using ultrasound irradiation in aqueous media for assembling 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile scaffolds, demonstrate the application of green chemistry principles in synthesizing derivatives (Banitaba, Safari, & Khalili, 2013).
Pharmaceutical Research
- Design and Synthesis for Antimicrobial Activity: The synthesis and characterization of derivatives for potential antimicrobial activities highlight its significance in pharmaceutical research and development (Lagu & Yejella, 2020).
properties
IUPAC Name |
3-bromooxane-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO/c7-5-2-1-3-9-6(5)4-8/h5-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFVONYWTJVWRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856289 | |
| Record name | 3-Bromooxane-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromotetrahydro-2H-pyran-2-carbonitrile | |
CAS RN |
1051940-71-6 | |
| Record name | 3-Bromooxane-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2H6]-Dhea](/img/structure/B1512851.png)



![(4S)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-5,5-dimethyl-4-(1-methylethyl)-oxazole](/img/structure/B1512857.png)

![9,10-Bis[(triisopropylsilyl)ethynyl]anthracene](/img/structure/B1512862.png)
![N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B1512864.png)



